1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
Description
Background on Heterocyclic Compounds in Chemical Research
Heterocyclic compounds constitute a foundational pillar of modern organic chemistry, characterized by cyclic structures containing at least one heteroatom (e.g., nitrogen, sulfur, oxygen). These molecules dominate pharmaceutical research, accounting for 59% of FDA-approved drugs. Their structural versatility enables precise modulation of electronic, steric, and pharmacokinetic properties, making them indispensable in drug design. For instance, nucleic acids, vitamins, and amino acids all incorporate heterocyclic frameworks. The integration of aromatic heterocycles like thiazole with saturated nitrogen-containing rings such as diazepane exemplifies strategic molecular hybridization to enhance bioactivity and metabolic stability.
Significance of Thiazole and Diazepane Scaffolds in Molecular Chemistry
The thiazole ring, a five-membered aromatic system with nitrogen and sulfur atoms, is renowned for its broad pharmacological footprint. It serves as a pharmacophore in antimicrobial, anticancer, and anticonvulsant agents. Thiazole derivatives like cefiderocol and alpelisib demonstrate clinical efficacy against multidrug-resistant infections and breast cancer, respectively. Concurrently, 1,4-diazepane , a seven-membered saturated ring with two nitrogen atoms, contributes conformational flexibility and basicity, enhancing receptor binding in antipsychotic and anxiolytic drugs. The fusion of these scaffolds creates hybrid molecules with synergistic electronic and steric profiles, enabling tailored interactions with biological targets.
Historical Context and Development of Thiazole-Diazepane Hybrids
The rational design of thiazole-diazepane hybrids emerged in the early 21st century, driven by advances in combinatorial chemistry and heterocyclic synthesis methodologies. Early work focused on optimizing anticonvulsant and antimicrobial agents, leveraging the thiazole’s aromatic rigidity and diazepane’s flexibility. For example, thiopyrano[2,3-d]thiazole derivatives demonstrated potent GABAA receptor modulation in preclinical models. The specific compound 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride represents a modern iteration, synthesized via Friedel-Crafts acylation and subsequent hydrochloride salt formation. Its development reflects broader trends in leveraging C–H activation and multicomponent reactions to access complex heterocycles.
Current State of Research on this compound
Despite its structural novelty, published studies on this compound remain limited. Available data from PubChem (CID: 18072105) outline its molecular formula (C10H15N3OS·HCl) and spectroscopic signatures, including a characteristic carbonyl stretch at 1675 cm−1 (IR) and δ 8.15 ppm for the thiazole proton (1H NMR). Computational predictions suggest moderate lipophilicity (logP ≈ 1.98) and aqueous solubility (3.2 mg/mL), aligning with drug-like properties. Preliminary molecular docking studies hypothesize affinity for neurological targets, though experimental validation is pending.
Research Objectives and Scope of Investigation
This review aims to consolidate existing data on This compound while identifying gaps in its pharmacological characterization. Key objectives include:
- Elucidating synthetic pathways and structural optimization strategies.
- Analyzing in silico predictions of target engagement and metabolic stability.
- Proposing mechanistic studies to validate hypothesized anticonvulsant or antimicrobial activities, informed by structurally analogous compounds. Future research should prioritize in vitro and in vivo evaluations to translate computational insights into therapeutic applications.
Properties
IUPAC Name |
1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKAWNBWWDDZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-55-8 | |
| Record name | Methanone, (hexahydro-1H-1,4-diazepin-1-yl)(4-methyl-5-thiazolyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the 4-Methyl-1,3-thiazole-5-carbonyl Intermediate
The thiazole ring bearing a methyl group at the 4-position and a carbonyl function at the 5-position is synthesized through condensation reactions involving thiourea derivatives and α-haloketones or β-ketoesters.
-
- 1-Methylthiourea
- Ethyl 2-chloro-3-oxobutanoate
- Pyridine as solvent and base
Typical Reaction:
Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (Compound 1). This intermediate contains a reactive methylamino group at the 2-position, which is often masked to prevent side reactions in subsequent steps.Protection of Amino Group:
The 2-methylamino group is commonly protected as a tert-butoxycarbonyl (Boc) carbamate (Compound 2) to improve stability and selectivity during further transformations.
Functionalization at the 5-Position
The 5-position of the thiazole ring is functionalized to introduce various substituents, including cyano, fluoro, chloro, or alkyl groups, which modulate biological activity and chemical properties.
Cyano Substitution:
Alkylation of the Boc-protected intermediate with cyanomethanide affords tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate (Compound 3) with yields around 72%.Conversion to Enaminones:
The cyano-substituted intermediate can be converted to enaminones (Compound 4) by refluxing in N,N-dimethylformamide–dimethylacetal (DMF–DMA). This step is critical for subsequent modifications.Alternative Routes:
Bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (Compound 5), followed by cyanide substitution and DMF–DMA treatment, also yields the enaminone, but the use of toxic sodium cyanide is a drawback.Halogenation:
Treatment of enaminones with SelectFluor in methanol at 0 °C introduces a fluorine atom (Compound 4, R′=F). Similarly, N-chlorosuccinimide can be used to obtain chloro-substituted analogs.Alkyl Substitution:
Starting from tert-butyl methyl(4-methylthiazol-2-yl)carbamate (Compound 8), alkyl-substituted enaminones are prepared by reaction with alkylaldehydes in the presence of lithium diisopropylamide (LDA), followed by oxidation with manganese dioxide.
Coupling with 1,4-Diazepane and Hydrochloride Formation
The final step involves coupling the functionalized thiazole carbonyl intermediate with 1,4-diazepane to form the amide linkage, followed by conversion to the hydrochloride salt for improved stability and handling.
Amide Bond Formation:
The activated thiazole-5-carbonyl intermediate (e.g., acid chloride or activated ester) is reacted with 1,4-diazepane under controlled conditions to yield 1-(4-methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane.Salt Formation:
Treatment with hydrochloric acid or HCl gas leads to the formation of the hydrochloride salt, enhancing solubility and facilitating purification.
Summary Table of Key Intermediates and Reactions
| Step | Compound No. | Key Reaction/Transformation | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1 | Condensation of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate | High | Forms ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate |
| 2 | 2 | Protection of methylamino group as Boc carbamate | Moderate | Prevents side reactions in subsequent steps |
| 3 | 3 | Alkylation with cyanomethanide | 72 | Introduces cyanoacetyl group |
| 4 | 4 | Conversion to enaminone via DMF–DMA reflux | High | Prepares for halogenation or alkylation |
| 5 | 4 (R′=F) | Fluorination with SelectFluor | Moderate | Introduces fluorine substituent |
| 6 | 8 → 9 | Alkylation with alkylaldehydes + oxidation | Moderate | Yields alkyl-substituted enaminones |
| 7 | Final | Coupling with 1,4-diazepane + HCl salt formation | High | Forms target compound hydrochloride salt |
Research Findings and Considerations
Toxicity and Safety:
The use of sodium cyanide in some routes is discouraged due to its high toxicity, prompting preference for alternative methods such as direct alkylation or fluorination.Yield Optimization:
Protection of the amino group significantly improves yields and purity in downstream reactions.Functional Group Effects:
Variations in substituents at the 5-position of the thiazole ring influence biological activity and selectivity, as observed in related kinase inhibitor studies, although specific activity data for the diazepane derivative require further exploration.Purification: Formation of the hydrochloride salt aids in crystallization and purification, providing a stable solid form for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or diazepane ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole or diazepane derivatives. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Pharmaceutical Development
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride serves as an active pharmaceutical ingredient (API) in the synthesis of various therapeutic agents. Its thiazole moiety is known for enhancing the biological activity of compounds, making it a valuable building block in drug design.
Case Study: Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For example, studies have shown that thiazole-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The incorporation of the diazepane structure may enhance solubility and bioavailability, crucial factors in drug efficacy.
Biological Studies
The compound is utilized as a non-ionic organic buffering agent in biological experiments, particularly in cell culture applications where maintaining pH is critical. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biological assays .
Example Application: Cell Culture
In cell culture studies, maintaining optimal pH is essential for cellular function and viability. The use of this compound as a buffering agent helps stabilize the environment, thereby improving experimental reproducibility and reliability.
Synthetic Chemistry
In synthetic chemistry, the compound serves as an intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes.
Synthesis Example
A notable synthetic pathway involves the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 1,4-diazepane under controlled conditions to yield the hydrochloride salt. This method highlights the compound's versatility as a synthetic precursor .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical Properties
Predicted properties of the target compound and analogs:
Key Observations :
Functional and Pharmacological Insights
While pharmacological data for the target compound are absent, structurally related 1,4-diazepane derivatives show diverse bioactivities:
- Rho-kinase Inhibition: (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride dihydrate () demonstrates kinase inhibition via sulfonyl-diazepane interactions .
- Antimalarial Activity : Reversed chloroquine analogs with 1,4-diazepane cores exhibit efficacy against resistant Plasmodium strains () .
- Dopamine D3 Receptor Selectivity: Functionalized diamino-butylbenzamides with 1,4-diazepane moieties show receptor subtype selectivity () .
The target’s thiazole-carbonyl group may modulate selectivity or potency in similar contexts, but empirical studies are needed.
Biological Activity
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H16ClN3OS
- Molecular Weight : 261.77 g/mol
- CAS Number : 1311316-55-8
- Purity : Minimum 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor of certain enzymes and its antioxidant properties.
Enzyme Inhibition
A significant area of research has been the compound's role as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme involved in purine metabolism and is a target for treating conditions like gout.
Research Findings :
- A study on related thiazole derivatives demonstrated that compounds similar to 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane exhibited IC50 values ranging from 3.6 to 19.6 μM against xanthine oxidase, indicating potent inhibitory activity .
- The binding affinity of these compounds in the active site of xanthine oxidase was confirmed through molecular docking studies, suggesting that modifications to the thiazole structure can enhance inhibitory effects .
Antioxidant Activity
Antioxidant properties have also been evaluated:
- Compounds derived from thiazole structures have shown moderate antioxidant activities with IC50 values indicating their effectiveness in scavenging free radicals .
- The antioxidant activity is crucial for mitigating oxidative stress-related diseases and could be a significant benefit of using this compound in therapeutic applications.
Case Studies and Experimental Data
Several studies have investigated the biological activity of thiazole derivatives, including this compound. Below are summaries of key findings:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme active sites and modulation of oxidative stress pathways.
Q & A
Q. How can machine learning (ML) enhance predictive modeling of this compound’s physicochemical properties?
- Methodological Answer : Train ML models on datasets combining experimental properties (e.g., logP, solubility) and quantum chemical descriptors (e.g., HOMO-LUMO gaps, electrostatic potentials). Use feature importance analysis to prioritize synthetic variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
